tert-butyl 7-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-chloro-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-16(2,3)21-15(20)19-7-6-12-11-5-4-10(17)8-13(11)18-14(12)9-19/h4-5,8,18H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHZTMBXADIEAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=C2C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-butyl 7-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate (CAS Number: 168824-94-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₆H₁₉ClN₂O₂
- Molecular Weight : 306.79 g/mol
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 424.3 ± 45.0 °C at 760 mmHg
- Flash Point : 210.4 ± 28.7 °C
These properties suggest that the compound is stable under standard laboratory conditions, making it suitable for various experimental applications.
Anticancer Properties
Research indicates that derivatives of pyridoindole compounds, including this compound, exhibit promising anticancer activity. A notable study demonstrated that related compounds inhibit cyclin-dependent kinase 4 (CDK4), leading to cell cycle arrest and apoptosis in cancer cells . The compound's ability to intercalate with DNA and induce apoptosis through caspase-independent pathways has been highlighted as a significant mechanism of action .
Case Study: Prostate Cancer
In a study focusing on prostate cancer cells (22Rv1), the compound showed a dose-dependent induction of apoptosis markers such as phosphatidylserine externalization and DNA fragmentation . The cytotoxic effects were comparable to established chemotherapeutics, indicating its potential as an alternative treatment option.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported broad-spectrum activity against various bacterial strains, suggesting its utility in developing new antibiotics . The specific mechanisms by which it exerts these effects are still under investigation but may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
Neuroprotective Effects
Preliminary research suggests that this compound may possess neuroprotective properties. In vitro studies have indicated that it can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases .
Table of Biological Activities
The mechanisms underlying the biological activities of this compound include:
- CDK Inhibition : Disruption of cell cycle progression in cancer cells.
- DNA Interaction : Intercalation leading to apoptosis.
- Oxidative Stress Mitigation : Protective effects on neuronal cells.
Comparison with Similar Compounds
Research Findings and Implications
Data Tables
Table 1: Comparative Physicochemical Properties of Selected Analogs
| Compound (Substituent) | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| 7-Chloro (target compound) | C₁₆H₁₉ClN₂O₂ | 306.79 | Not reported | Not reported |
| 6-Chloro (pyrido[4,3-b]indole) | C₁₆H₁₉ClN₂O₂ | 306.79 | 185–186 | 87 |
| 8-Bromo (pyrido[4,3-b]indole) | C₁₆H₁₉BrN₂O₂ | 351.24 | 177–178 | 82 |
| 1-Phenyl (anticancer agent) | C₂₁H₂₃N₂O₂ | 335.42 | Not reported | 68–78 |
Table 2: Key ¹H-NMR Shifts for Substituent Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
